molecular formula C7H7Cl2N3 B2355304 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride CAS No. 2173999-08-9

7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride

Cat. No.: B2355304
CAS No.: 2173999-08-9
M. Wt: 204.05
InChI Key: WLKGFOCJCKIHGI-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride is a chemical compound with the molecular formula C7H6ClN3·HCl It is a derivative of triazolo[1,5-a]pyridine, featuring a chloromethyl group at the 7-position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with [1,2,4]triazolo[1,5-a]pyridine as the core structure.

  • Chloromethylation Reaction: The core structure undergoes chloromethylation, where a chloromethyl group is introduced at the 7-position. This reaction is often carried out using formaldehyde and hydrochloric acid under controlled conditions.

  • Purification: The resulting product is purified to obtain the desired compound in its hydrochloride salt form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Methylene derivatives.

  • Substitution Products: Amides, esters, and ethers, depending on the nucleophile used.

Scientific Research Applications

7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine sesquihydrochloride

  • 5-Methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine L-arginine salt monohydrate

Uniqueness: 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride is unique due to its specific structural features and reactivity. Its chloromethyl group provides versatility in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

7-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3.ClH/c8-4-6-1-2-11-7(3-6)9-5-10-11;/h1-3,5H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKGFOCJCKIHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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